5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
The compound 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid features a pyrazolo[4,3-c]pyridine core substituted with a phenyl group at position 2, a 4-fluorophenylmethyl group at position 5, and a carboxylic acid at position 5.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-14-8-6-13(7-9-14)10-23-11-16-18(17(12-23)20(26)27)22-24(19(16)25)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHANLUQXWXRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114889 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-67-0 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Fluorophenyl)methyl]-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorophenyl halide and a suitable base.
Oxidation and carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to form alcohols or other derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[4,3-c]pyridine Core
Methyl vs. 4-Fluorophenylmethyl Substituents
- 5-Methyl derivative (CAS 1105191-37-4): Molecular formula: C₁₄H₁₁N₃O₃ (molar mass 269.26 g/mol) .
Quinolin-3-yl vs. 4-Fluorophenylmethyl Substituents
- Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-pyrazolo[4,3-c]pyridine-7-carboxylate: Substituent: Quinolin-3-yl (bulky aromatic system). Physical properties: Melting point 248–251°C, yield 84% . The quinoline moiety increases π-π interactions but may reduce solubility compared to the fluorophenylmethyl group.
Heterocyclic Core Modifications
Pyrazolo[3,4-c]pyridine vs. Pyrazolo[4,3-c]pyridine
- Synthesis of 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid :
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[4,3-c]pyridine
Functional Group Modifications
Carboxylic Acid vs. Carboxamide Derivatives
Melting Points and Solubility
- The quinolin-3-yl derivative exhibits a high melting point (248–251°C), suggesting strong crystal packing due to planar aromaticity .
- The 4-fluorophenylmethyl group in the target compound may lower melting points compared to bulky substituents, enhancing solubility in organic solvents.
Data Tables
Table 1: Substituent Effects on Pyrazolo[4,3-c]pyridine Derivatives
Table 2: Heterocyclic Core Variations
Biological Activity
5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a complex organic compound belonging to the pyrazolopyridine class. Its unique structure includes a fluorophenyl group and a carboxylic acid moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 362.4 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in critical biochemical pathways:
- Tyrosine Kinase Inhibition : It has been studied for its potential as a tyrosine kinase inhibitor (TKI), which plays a significant role in cancer treatment by blocking pathways that promote cell proliferation and survival .
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines and pathways . This suggests potential applications in treating inflammatory diseases.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | 1.7 μM | |
| Anti-inflammatory Effects | EC50 = 5.7 μM | |
| Cytotoxicity against Cancer Cells | IC50 = 2.32 μM |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Inflammatory Diseases : A study reported that this compound effectively inhibited the production of inflammatory markers in macrophages treated with pro-inflammatory stimuli, indicating its utility in treating conditions like rheumatoid arthritis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
